N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the chloromethyl group: Chloromethylation can be performed using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Attachment of the N-(1,3-dioxaindan-5-yl) moiety: This step involves the reaction of the chloromethylated thiadiazole with 1,3-dioxaindan-5-amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alcohols), solvents like dichloromethane or ethanol, mild heating.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloromethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxaindan-5-yl)-5-methyl-1,3,4-thiadiazole-2-carboxamide
- N-(1,3-dioxaindan-5-yl)-5-(bromomethyl)-1,3,4-thiadiazole-2-carboxamide
- N-(1,3-dioxaindan-5-yl)-5-(hydroxymethyl)-1,3,4-thiadiazole-2-carboxamide
Uniqueness
N-(1,3-dioxaindan-5-yl)-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
2375271-26-2 |
---|---|
Molecular Formula |
C11H8ClN3O3S |
Molecular Weight |
297.7 |
Purity |
95 |
Origin of Product |
United States |
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